2-Methyl-3-phenylquinoline-4,6-diamine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
828930-84-3 |
|---|---|
Molecular Formula |
C16H15N3 |
Molecular Weight |
249.31 g/mol |
IUPAC Name |
2-methyl-3-phenylquinoline-4,6-diamine |
InChI |
InChI=1S/C16H15N3/c1-10-15(11-5-3-2-4-6-11)16(18)13-9-12(17)7-8-14(13)19-10/h2-9H,17H2,1H3,(H2,18,19) |
InChI Key |
YHPOAVJPMPHMPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C2C=C(C=CC2=N1)N)N)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Methyl 3 Phenylquinoline 4,6 Diamine and Analogous Structures
Established Reaction Pathways and Mechanistic Investigations
Traditional methods for quinoline (B57606) synthesis, many of which date back to the 19th century, continue to be foundational in constructing the quinoline core. These reactions often involve the condensation and subsequent cyclization of anilines with carbonyl compounds.
Condensation and Cyclization Strategies for Quinoline Scaffolds
Classic named reactions such as the Combes, Doebner-von Miller, and Friedländer syntheses provide versatile routes to substituted quinolines.
The Combes synthesis involves the acid-catalyzed reaction of anilines with β-diketones. wikipedia.org For the synthesis of a 2-methyl substituted quinoline, an aniline (B41778) could be reacted with acetylacetone. The mechanism proceeds through the formation of a Schiff base intermediate, which then undergoes an acid-catalyzed ring closure. wikipedia.org Employing a substituted aniline, such as a phenylenediamine, in a Combes-type reaction could potentially lead to the direct incorporation of an amino group onto the quinoline scaffold.
The Doebner-von Miller reaction is a flexible method for preparing 2-methylquinolines (quinaldines) by reacting anilines with α,β-unsaturated carbonyl compounds. wikipedia.orgresearchgate.net This reaction is typically catalyzed by strong acids. The mechanism is complex and thought to involve a Michael addition of the aniline to the unsaturated carbonyl compound, followed by cyclization and oxidation. wikipedia.org The use of a diamino-substituted aniline in this reaction could be a viable strategy for the synthesis of diaminoquinolines.
The Friedländer synthesis offers a direct route to quinolines by the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone. wikipedia.orgresearchgate.net This reaction can be catalyzed by either acids or bases. wikipedia.orgresearchgate.net For the synthesis of 2-Methyl-3-phenylquinoline (B14750043), a 2-aminoaryl ketone could be reacted with phenylacetone. A key advantage of the Friedländer synthesis is the unambiguous regiochemistry of the product. researchgate.net Utilizing a 2,4-diaminobenzophenone derivative as the starting material in a Friedländer condensation with propanone could theoretically yield a 2-methyl-4-aminoquinoline derivative. Subsequent functionalization would be required to introduce the phenyl and second amino groups.
A plausible synthetic route to the target molecule could involve a multi-step process beginning with a Friedländer synthesis to construct the core, followed by nitration and subsequent reduction to install the amino groups.
| Reaction Name | Reactants | Key Features | Potential for Target Synthesis |
| Combes Synthesis | Aniline, β-Diketone | Acid-catalyzed, forms 2,4-disubstituted quinolines. wikipedia.org | Use of a substituted aniline could introduce one amino group. |
| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Acid-catalyzed, versatile for 2-methylquinolines. wikipedia.org | A diaminoaniline could potentially yield a diaminoquinoline. |
| Friedländer Synthesis | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | High regioselectivity. wikipedia.orgresearchgate.net | Could form the 2-methyl-3-phenyl core, with subsequent amination steps. |
Multicomponent Reaction Approaches to Quinoline Core Formation
Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. nih.govrsc.org These reactions are highly atom-economical and offer a convergent approach to molecular diversity.
The Povarov reaction , a type of aza-Diels-Alder reaction, can be employed to synthesize tetrahydroquinolines, which can then be oxidized to quinolines. While not directly applicable to the synthesis of the target compound in a single step, MCRs that lead to highly substituted quinolines are of significant interest. For instance, a titanium-catalyzed three-component coupling of anilines, alkynes, and isocyanides can generate N-aryl-1,3-diimines, which upon treatment with acid, cyclize to form quinoline derivatives. nih.gov Adapting such a reaction with appropriately substituted starting materials, such as a diaminoaniline, could provide a convergent route to the desired product.
Directed C-H Bond Functionalization Techniques for Substituted Quinolines
Direct C-H bond functionalization has become a transformative strategy for the late-stage modification of heterocyclic compounds, including quinolines. acs.org This approach avoids the need for pre-functionalized starting materials and offers a more atom- and step-economical route to substituted derivatives. Transition metal catalysis is often employed to achieve high regioselectivity in C-H activation. acs.org
For the synthesis of 2-Methyl-3-phenylquinoline-4,6-diamine, a pre-formed 2-methyl-4,6-diaminoquinoline could potentially undergo a C-H arylation at the C3 position. Palladium catalysts are commonly used for such transformations. nih.gov The directing-group-assisted C-H activation strategy could be employed to achieve the desired regioselectivity. However, the presence of multiple nitrogen atoms in the substrate could lead to challenges in catalyst coordination and selectivity.
Catalysis in the Synthesis of Substituted Quinoline Diamines
Catalysis plays a pivotal role in modern organic synthesis, enabling efficient and selective transformations under mild conditions. Both transition metal catalysis and organocatalysis have been extensively applied to the synthesis of quinolines.
Transition Metal-Catalyzed Processes for Quinoline Construction
Transition metals such as palladium, copper, rhodium, and iron have been widely used to catalyze various steps in quinoline synthesis, including C-C and C-N bond formation. ias.ac.inresearchgate.net For instance, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to introduce the phenyl group at the C3 position of a pre-functionalized quinoline core.
Furthermore, transition metal-catalyzed amination reactions are well-established methods for introducing amino groups onto aromatic rings. nih.gov A late-stage amination of a 2-methyl-3-phenylquinoline at the C4 and C6 positions could be a potential route to the target molecule. This would likely involve the synthesis of a dihalo-substituted quinoline followed by a double Buchwald-Hartwig amination.
| Catalyst Type | Reaction | Relevance to Target Synthesis |
| Palladium | Cross-coupling (e.g., Suzuki, Heck), C-H Arylation | Introduction of the phenyl group at C3. nih.gov |
| Copper | Amination, Cyclization | Potential for introducing amino groups and facilitating ring formation. ias.ac.in |
| Iron | Reductive Cyclization, Amination | Greener alternative for cyclization and amination steps. nih.gov |
Organocatalysis and Brønsted Acid Catalysis in Quinoline Synthesis
In recent years, organocatalysis has emerged as a powerful alternative to metal-based catalysis, offering a more sustainable and often complementary approach to organic synthesis. Brønsted acids and bases are classic examples of organocatalysts that have long been used in quinoline synthesis, particularly in the classical named reactions discussed earlier.
More contemporary organocatalytic approaches to quinoline synthesis often involve the activation of substrates through the formation of reactive intermediates such as iminium or enamine ions. For example, a secondary amine catalyst could facilitate the condensation of a 2-aminobenzaldehyde (B1207257) with a carbonyl compound through an enamine-based mechanism, leading to the formation of the quinoline ring. While specific applications of organocatalysis to the synthesis of this compound are not well-documented, the principles of organocatalysis could certainly be applied to develop novel synthetic routes.
Brønsted acids, such as p-toluenesulfonic acid, are frequently used as catalysts in Friedländer and Combes syntheses to promote the condensation and cyclization steps. wikipedia.orgwikipedia.org The efficiency and selectivity of these reactions can often be improved by the choice of an appropriate Brønsted acid catalyst.
Nanocatalysis and Heterogeneous Catalysis for Efficient Quinoline Production
The quest for more efficient and selective chemical transformations has led to the exploration of nanocatalysis and heterogeneous catalysis in the synthesis of quinoline derivatives. These approaches offer significant advantages over traditional homogeneous catalysis, including enhanced catalyst stability, easier separation from the reaction mixture, and potential for recyclability, which are crucial for industrial applications. acs.orgtaylorfrancis.com
Nanocatalysts, materials with dimensions in the nanometer range (1-100 nm), exhibit unique electronic and surface properties that can lead to remarkable catalytic activity and selectivity. taylorfrancis.com Their high surface-area-to-volume ratio provides a greater number of active sites for catalysis. rsc.org Various metal-based nanoparticles, including those of iron, copper, nickel, gold, and palladium, have been successfully employed in the synthesis of quinolines. rsc.orgnih.gov
For instance, iron oxide (Fe3O4) nanoparticles, often functionalized or supported, have emerged as effective and magnetically separable catalysts. nih.gov One study demonstrated the use of Fe3O4 nanoparticles modified with amino groups to catalyze the Friedlander protocol, producing quinoline derivatives in good yields (68–96%) at a relatively low temperature of 60°C. nih.gov Another example is the use of a dual nanocatalyst, magnetic γ-Fe2O3@Cu-LDH@Cysteine-Pd, for quinolone synthesis through intramolecular cyclization and coupling reactions. nih.gov
Heterogeneous catalysis, a broader category that includes nanocatalysis, involves catalysts in a different phase from the reactants. Zeolites and other solid acid catalysts are prominent in this area. A study on the gas-phase synthesis of quinolines from aniline and C1–C4 alcohols over zeolite-based catalysts found that the total yield of quinolines was positively related to the relative content of Lewis acid sites on the catalyst. rsc.org Specifically, a ZnCl2/Ni-USY-acid catalyst showed the best performance, yielding 42.3–79.7% total quinolones under mild conditions. rsc.org
The development of metal-free heterogeneous catalysts is also a significant area of research. A Brønsted acid functionalized graphitic carbon nitride (g-C3N4) has been reported as a promising metal-free catalyst for quinoline synthesis via the Friedländer reaction under solvent-free conditions. nih.gov Optimization studies showed that a 10 wt% loading of the catalyst at 100°C for 4 hours maximized the quinoline yield. nih.gov
Below is a table summarizing various nanocatalyst and heterogeneous catalyst systems used in quinoline synthesis:
| Catalyst | Reaction Type | Reactants | Solvent | Temperature (°C) | Yield (%) | Reference |
| Fe3O4@SiO2-APTES-TFA | Friedlander Protocol | α-methylene ketones and 2-aminoaryl ketones | Ethanol | 60 | 68–96 | nih.gov |
| IRMOF-3/PSTA/Cu | One-pot multicomponent | Aniline derivatives, benzaldehyde, and phenylacetylene | CH3CN | 80 | 85–96 | nih.gov |
| γ-Fe2O3@Cu-LDH@Cysteine-Pd | Intramolecular cyclization, C–N coupling, A3-coupling | Not specified | Not specified | Not specified | Not specified | nih.gov |
| Fe3O4@propylsilane-arginine | One-pot reaction | α-naphthylamine, aromatic aldehydes, and malononitrile | Not specified | Not specified | Not specified | nih.gov |
| g-C3N4-CO-(CH2)3-SO3H | Friedländer Reaction | 2-aminoaryl ketones and α-methylene carbonyl derivatives | Solvent-free | 100 | High | nih.gov |
| Nano-flake ZnO | Friedlander Annulation | Not specified | Solvent-free | Not specified | High | researchgate.net |
| ZnCl2/Ni-USY-acid | Gas-phase reaction | Aniline and C1–C4 alcohols | Not specified | Mild | 42.3–79.7 | rsc.org |
Sustainable and Green Chemistry Approaches in Quinoline Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of quinoline and its derivatives to minimize environmental impact. ijpsjournal.comeurekaselect.com Traditional methods for quinoline synthesis often involve hazardous reagents, harsh reaction conditions, and the generation of significant waste. researchgate.net Green chemistry approaches aim to address these issues by utilizing environmentally benign solvents, developing catalyst-free reactions, and employing energy-efficient techniques. ijpsjournal.comresearchgate.net
One of the key strategies in green quinoline synthesis is the use of alternative, eco-friendly solvents. Water and glycerol (B35011) have been explored as green reaction media. For example, the synthesis of quinoline derivatives has been achieved in glycerol using niobium (V) chloride (NbCl5) as a catalyst, affording high yields (76–98%) in short reaction times (20–90 minutes). researchgate.net Solvent-free reactions represent an even more sustainable approach, completely eliminating the use of solvents and thereby reducing waste and potential environmental contamination. frontiersin.org Several studies have reported the successful synthesis of quinolines under solvent-free conditions, often facilitated by heterogeneous catalysts that can be easily recovered and reused. researchgate.netfrontiersin.org
The development of catalyst-free synthetic methods is another important aspect of green chemistry. These methods avoid the use of potentially toxic and expensive metal catalysts. researchgate.net Additionally, the use of biodegradable and recyclable catalysts aligns with the principles of sustainability. eurekaselect.com For instance, inexpensive and non-toxic catalysts like FeCl3·6H2O have been used for the efficient synthesis of quinoline derivatives in water. tandfonline.com
Energy efficiency is also a major consideration. Microwave and ultrasound-assisted syntheses have emerged as energy-efficient alternatives to conventional heating methods. ijpsjournal.comeurekaselect.com These techniques can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption.
The following table highlights several green and sustainable approaches to quinoline synthesis:
| Method | Catalyst/Reagent | Solvent | Key Green Feature(s) | Yield (%) | Reference |
| One-pot multicomponent reaction | None specified | Solvent-free | Solvent-free, high atom economy | Excellent | frontiersin.org |
| Friedländer Reaction | FeCl3·6H2O | Water | Use of a green solvent and an inexpensive, non-toxic catalyst | High | tandfonline.com |
| Condensation Reaction | Niobium (V) chloride (NbCl5) | Glycerol | Use of a biodegradable solvent | 76–98 | researchgate.net |
| Various Syntheses | p-toluenesulfonic acid (p-TSA), para-sulfonic acid calix tandfonline.comarene (CX4SO3H), cerium nitrate, ammonium (B1175870) acetate, potassium carbonate (K2CO3) | Ethanol, Water | Use of greener solvents and various catalysts | Not specified | researchgate.net |
| Friedländer Annulation | Nano-flake ZnO | Solvent-free | Solvent-free, reusable catalyst | High | researchgate.net |
| Microwave-assisted synthesis | Various | Often solvent-free or in green solvents | Reduced energy consumption, faster reactions | High | eurekaselect.com |
The continuous development of these advanced synthetic methodologies, focusing on nanocatalysis, heterogeneous catalysis, and green chemistry principles, is pivotal for the environmentally responsible and efficient production of this compound and a wide array of other valuable quinoline-based compounds. acs.org
Sophisticated Spectroscopic Characterization Techniques for 2 Methyl 3 Phenylquinoline 4,6 Diamine Derivatives
Structural Elucidation via Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. For derivatives of 2-methyl-3-phenylquinoline-4,6-diamine, this technique provides unambiguous proof of structure, revealing exact bond lengths, bond angles, and torsional angles.
The analysis begins with the growth of a high-quality single crystal, which is then irradiated with monochromatic X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. Studies on various quinoline (B57606) derivatives have successfully employed this technique to establish their molecular geometries. chemmethod.comnih.gov For instance, analyses of related quinoline compounds have revealed crystal systems such as monoclinic and triclinic. chemmethod.comresearchgate.net
Key structural features elucidated for quinoline derivatives include the planarity of the fused ring system and the dihedral angles between the quinoline core and its substituents, such as the phenyl group at the 3-position. researchgate.net Furthermore, X-ray diffraction reveals the supramolecular architecture, detailing intermolecular interactions like hydrogen bonding (e.g., involving the amine groups) and π–π stacking, which govern the packing of molecules in the crystal lattice. nih.govresearchgate.net
Table 1: Representative Crystallographic Data for Quinoline Derivatives
| Parameter | Typical Observation for a Quinoline Derivative chemmethod.com |
|---|---|
| Empirical Formula | C18H21N3O7 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Key Interactions | C-H···O Hydrogen Bonds, Van der Waals forces |
Advanced Nuclear Magnetic Resonance Spectroscopy for Structural and Stereochemical Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of this compound derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.
In the ¹H NMR spectrum of a typical this compound derivative, distinct signals are expected for each type of proton. The methyl protons at the 2-position would typically appear as a singlet in the upfield region (around 2.4-2.6 ppm). orientjchem.org Protons on the phenyl and quinoline rings resonate in the downfield aromatic region (approximately 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns providing information about their relative positions. rsc.orgnih.gov The protons of the amine groups at the 4- and 6-positions would likely appear as broad singlets, and their chemical shift can be sensitive to solvent and concentration. The appearance of a singlet for an azomethine proton (CH=N) with a chemical shift in the 8.53–8.77 ppm region in the ¹H NMR spectra of related Schiff bases supports the structural characterization. nih.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. scispace.com The quinoline ring carbons typically appear between 118 and 158 ppm. rsc.org The methyl carbon gives a characteristic signal in the aliphatic region (around 22 ppm), while the carbons of the phenyl ring and the quinoline core are found in the aromatic region. orientjchem.org Techniques like DEPT-135 can be used to distinguish between CH, CH₂, and CH₃ groups. orientjchem.orgscispace.com
Table 2: Typical ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Quinoline Scaffolds
| Group | ¹H Chemical Shift (ppm) orientjchem.orgnih.gov | ¹³C Chemical Shift (ppm) orientjchem.orgrsc.org |
|---|---|---|
| Aromatic Protons (Quinoline, Phenyl) | 7.0 - 8.7 | 118 - 158 |
| Methyl Protons (-CH₃) | ~2.4 - 2.6 | ~20 - 23 |
| Amine Protons (-NH₂) | Variable (Broad) | N/A |
| Carbonyl Carbon (C=O) in derivatives | N/A | ~168 |
Mass Spectrometry for Molecular Compositional and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound with high accuracy. nih.gov For this compound derivatives, high-resolution mass spectrometry (HRMS) can confirm the molecular formula by measuring the mass-to-charge ratio (m/z) of the molecular ion to several decimal places. rsc.org
Electron ionization (EI) mass spectrometry provides structural information through the analysis of fragmentation patterns. The molecular ion (M⁺˙) of quinoline derivatives is typically stable and observed as a prominent peak. chempap.org A characteristic fragmentation pathway for the quinoline nucleus itself is the expulsion of a molecule of hydrogen cyanide (HCN), resulting in a fragment ion at [M-27]⁺. chempap.orgmcmaster.ca
The fragmentation of this compound derivatives would be influenced by its specific substituents. The loss of a hydrogen radical ([M-1]⁺) or a methyl radical ([M-15]⁺) from the molecular ion are common processes. chempap.org The presence of the diamine groups may lead to specific cleavage patterns involving the C-N bonds. Analysis of these fragmentation patterns allows for the confirmation of the core structure and the nature of its substituents. nih.govnih.gov
Table 3: Common Fragmentation Patterns in Mass Spectra of Quinoline Derivatives
| Fragmentation Process | Neutral Loss | Significance chempap.orgmcmaster.ca |
|---|---|---|
| Loss of Hydrogen Cyanide | HCN (27 u) | Characteristic of the quinoline ring system. |
| Loss of Methyl Radical | ·CH₃ (15 u) | Indicates the presence of a methyl substituent. |
| Loss of Hydrogen Radical | ·H (1 u) | Common initial fragmentation step. |
| Loss of COOH Radical | ·COOH (45 u) | Observed in quinoline-4-carboxylic acids. |
Vibrational Spectroscopy for Functional Group and Bond Analysis
Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups present in a molecule by probing its vibrational modes. kahedu.edu.in For this compound, these techniques provide a characteristic fingerprint based on its unique set of bonds.
Key vibrational bands can be assigned to specific functional groups:
N-H Stretching: The two amine groups (-NH₂) at positions 4 and 6 will give rise to characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. kahedu.edu.in
C-H Stretching: Aromatic C-H stretching vibrations from the quinoline and phenyl rings are typically observed in the 3000-3100 cm⁻¹ region. scialert.netirphouse.com The aliphatic C-H stretching from the methyl group appears just below 3000 cm⁻¹.
C=C and C=N Stretching: The skeletal vibrations of the aromatic rings, involving C=C and C=N stretching, produce a series of complex bands in the 1400-1650 cm⁻¹ region. scialert.netscispace.com These are often strong and characteristic of the quinoline core.
C-N Stretching: The C-N stretching vibrations associated with the amino groups are expected in the 1100-1300 cm⁻¹ range. scispace.com
C-H Bending: In-plane and out-of-plane C-H bending modes occur at lower frequencies and can provide information about the substitution pattern on the aromatic rings. scialert.net
The combination of FT-IR and FT-Raman spectra provides complementary information, as some vibrational modes may be more active in one technique than the other, allowing for a more complete assignment of the fundamental vibrations. researchgate.net
Table 4: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) kahedu.edu.inscialert.netscispace.com | Intensity |
|---|---|---|
| N-H Stretch (Amine) | 3300 - 3500 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 3000 | Medium |
| C=C / C=N Ring Stretch | 1400 - 1650 | Strong |
| C-N Stretch | 1100 - 1300 | Medium |
Ultraviolet-Visible and Fluorescence Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of this compound derivatives. These techniques measure the absorption and emission of light resulting from electronic transitions within the molecule.
The UV-Vis absorption spectrum of quinoline derivatives typically displays multiple bands in the 250–500 nm region, which are attributed to π → π* electronic transitions within the conjugated aromatic system. nih.gov The position of the absorption maxima (λmax) and the molar absorptivity (ε) are sensitive to the molecular structure, including the nature and position of substituents on the quinoline ring. Electron-donating groups, such as the amino groups in the target compound, are expected to cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted quinoline core.
Fluorescence spectroscopy provides information about the molecule's emissive properties after excitation. Many quinoline derivatives are known to be fluorescent. rsc.org The fluorescence spectrum is typically a mirror image of the lowest energy absorption band. Important parameters obtained from this analysis include the emission maximum (λem), the fluorescence quantum yield (Φf), which measures the efficiency of the emission process, and the Stokes shift (the difference in energy between the absorption and emission maxima). nih.gov These photophysical properties are highly dependent on the molecular structure and the solvent environment. researchgate.net
Table 5: Representative Photophysical Data for Substituted Quinoline Derivatives
| Parameter | Description | Typical Range for Quinoline Systems nih.gov |
|---|---|---|
| λabs (nm) | Wavelength of Maximum Absorption | 250 - 500 |
| λem (nm) | Wavelength of Maximum Emission | Variable, dependent on structure |
| Φf | Fluorescence Quantum Yield | 0.01 - 0.70 |
| Stokes Shift (cm⁻¹) | Energy difference between absorption and emission maxima | Variable |
Computational Methodologies in the Research of 2 Methyl 3 Phenylquinoline 4,6 Diamine
Density Functional Theory (DFT) for Molecular Structure and Reactivity Modeling
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. scirp.org This method is effective for determining kinetic and thermodynamic stability, performing structural calculations, and evaluating the optical and electronic properties of atoms and molecules. nih.govsigmaaldrich.com For 2-Methyl-3-phenylquinoline-4,6-diamine, DFT calculations are typically initiated by optimizing the molecule's geometry to find its most stable, lowest-energy conformation. researchgate.net Methods like the B3LYP functional combined with a basis set such as 6-31G(d,p) or 6-311++G(d,p) are commonly employed for this purpose. nih.govresearchgate.netresearchgate.net This optimized structure serves as the foundation for all subsequent calculations regarding the molecule's reactivity and properties. mdpi.com DFT provides a robust framework for understanding the intrinsic chemical nature of the quinoline (B57606) derivative.
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. nih.gov This involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). masterorganicchemistry.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key determinants of molecular reactivity. masterorganicchemistry.com The energy difference between them, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov
In studies of quinoline derivatives, the charge density of the HOMO is often distributed across the quinoline ring system and associated functional groups. nih.gov The LUMO's charge density is typically spread across the quinoline moiety as well. nih.gov The energy of these orbitals and the resulting gap can be precisely calculated. For instance, in a typical quinoline, the HOMO energy might be around -6.646 eV and the LUMO energy around -1.816 eV, leading to an energy gap of approximately 4.83 eV. scirp.org This relatively low energy gap indicates that charge transfer can readily occur within the molecule, which is a key factor in its bioactivity. scirp.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -6.646 |
| ELUMO | -1.816 |
| Energy Gap (ΔE) | 4.83 |
This interactive table presents typical Frontier Molecular Orbital energy values for a quinoline structure as calculated by DFT methods. scirp.org
DFT calculations are highly effective in predicting various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra of molecules. nih.govresearchgate.net This method calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax). scirp.org For quinoline derivatives, these calculations can identify the electronic transitions, such as π → π*, responsible for the observed absorption bands. mdpi.com
Infrared (IR) Spectroscopy: DFT can compute the harmonic vibrational frequencies of a molecule. researchgate.net These theoretical frequencies correspond to the vibrational modes of the molecule, such as C-H stretching, C=C bending, and N-H vibrations. While calculated frequencies are often systematically higher than experimental ones, they can be corrected using a scaling factor to achieve good agreement with experimental FT-IR spectra. researchgate.net This allows for precise assignment of the observed spectral bands. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is commonly used to predict the ¹H and ¹³C NMR chemical shifts. liverpool.ac.uk The calculated shifts are compared to a reference standard, typically Tetramethylsilane (TMS), and show good correlation with experimental spectra recorded in solvents like CDCl₃ or DMSO-d₆. sigmaaldrich.comresearchgate.netchemistrysteps.com For quinoline derivatives, characteristic signals for the methyl group protons, aromatic protons on the quinoline and phenyl rings, and amine protons can be accurately predicted. nih.govnih.gov For example, the methyl group at the C-2 position of a quinoline ring typically shows a singlet signal in the range of δ 2.55–2.59 ppm. nih.gov
| Proton | Typical Experimental Chemical Shift (ppm) nih.gov | Typical Calculated Chemical Shift (ppm) |
|---|---|---|
| -CH₃ (at C-2) | 2.55 - 2.59 | 2.60 |
| Quinoline-H (at C-5) | 7.80 - 7.85 | 7.82 |
| Quinoline-H (at C-7) | 7.97 - 8.01 | 7.99 |
| Quinoline-H (at C-8) | 7.95 - 7.98 | 7.96 |
This interactive table compares typical experimental and DFT-calculated ¹H NMR chemical shifts for protons on a substituted quinoline core.
From the HOMO and LUMO energy values, several quantum chemical parameters can be derived to assess the energetic stability and reactivity of this compound. researchgate.net These descriptors provide a quantitative measure of the molecule's chemical behavior.
Chemical Hardness (η): This measures the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a high hardness value, indicating high stability and low reactivity. scirp.org
Chemical Softness (S): The reciprocal of hardness (S = 1/η), softness indicates the ease of charge transfer.
Electronegativity (χ): This parameter measures the power of a molecule to attract electrons and is calculated as χ = -(EHOMO + ELUMO) / 2. researchgate.net
Chemical Potential (μ): This is the negative of electronegativity (μ = -χ) and relates to the escaping tendency of electrons from an equilibrium system. researchgate.net
These parameters are instrumental in rationalizing the molecule's stability and its potential for interaction with other chemical species. scirp.org
| Quantum Chemical Parameter | Formula | Typical Calculated Value (eV) |
|---|---|---|
| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.415 |
| Chemical Softness (S) | 1 / η | 0.414 |
| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | 4.231 |
| Chemical Potential (μ) | -χ | -4.231 |
This interactive table displays key quantum chemical parameters derived from DFT calculations for a representative quinoline structure. scirp.orgresearchgate.net
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions
While DFT provides a static picture of a molecule at its minimum energy, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, intermolecular interactions, and other time-dependent phenomena. nih.gov For this compound, MD simulations can provide critical insights into its flexibility and how it interacts with its environment, such as a solvent or a biological receptor.
A molecule like this compound possesses rotational freedom around its single bonds, particularly the bond connecting the phenyl group to the quinoline core. This allows it to adopt various conformations in solution. MD simulations can explore the potential energy surface of the molecule to identify the most stable and frequently occurring conformations. researchgate.netmdpi.com By simulating the molecule in a solvent box (e.g., water), one can observe how intermolecular interactions, such as hydrogen bonds between the diamine groups and water molecules, influence its conformational preferences. nih.gov The trajectory from an MD simulation provides an ensemble of structures, which can be clustered to identify dominant conformational states and the transitions between them. nih.gov
In the context of medicinal chemistry, a key application of MD simulations is the estimation of the binding free energy between a small molecule (ligand) and a protein receptor. nih.gov If this compound were being investigated as a potential drug candidate, MD simulations could be used to predict its binding affinity to a target protein. nih.gov
Methods such as Potential of Mean Force (PMF) calculations are employed for this purpose. nih.gov In a PMF simulation, the ligand is physically pulled away from the protein's binding site along a defined reaction coordinate. nih.govnih.gov The simulation calculates the work required to do this, which can be used to construct a free energy profile of the unbinding process. The difference in free energy between the bound and unbound states corresponds to the binding free energy (ΔGbind). nih.gov These calculations are computationally intensive but provide valuable, physics-based estimates of binding affinity that can guide drug design and optimization efforts. nih.govnih.gov
| Component | Contribution to ΔGbind (kcal/mol) |
|---|---|
| Van der Waals Energy | -8.5 |
| Electrostatic Energy | -5.2 |
| Polar Solvation Energy | +7.8 |
| Nonpolar Solvation Energy | -1.5 |
| Total Binding Free Energy (ΔGbind) | -7.4 |
This interactive table shows a hypothetical breakdown of the components contributing to the binding free energy of a ligand, as can be estimated from MD simulations.
Computational Mechanistic Investigations of Reaction Pathways
Computational chemistry provides a powerful lens through which to examine the intricate details of chemical reactions. For quinoline derivatives, including this compound, techniques like Density Functional Theory (DFT) are instrumental in elucidating reaction pathways, transition states, and the electronic properties that govern reactivity. rsc.orgresearchgate.net
Researchers utilize DFT calculations to model the synthesis of quinoline scaffolds. For instance, the synthesis of various quinoline derivatives has been investigated by modeling the cyclization and subsequent functional group transformations. rsc.org These computational studies can predict the feasibility of a reaction, identify key intermediates, and calculate activation energies, which are crucial for optimizing reaction conditions such as temperature, catalysts, and solvents.
A common approach involves optimizing the molecular geometry of reactants, intermediates, transition states, and products. nih.gov From these optimized structures, various electronic properties can be determined. Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is particularly important. The energy gap (ΔE) between HOMO and LUMO is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap generally implies higher reactivity.
Theoretical calculations using methods like B3LYP/6-31G(d,p) level of theory are employed to determine global reactivity descriptors. rsc.orgresearchgate.net These descriptors provide a quantitative measure of a molecule's stability and reactivity.
Table 1: Key Molecular Properties Calculated Using DFT for Quinoline Derivatives This table is representative of typical data generated in DFT studies of quinoline derivatives.
| Property | Description | Significance in Reaction Mechanisms |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the ability to donate an electron. Higher energy suggests greater reactivity as an electron donor. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the ability to accept an electron. Lower energy suggests greater reactivity as an electron acceptor. |
| Energy Gap (ΔE) | Difference between LUMO and HOMO energies. | A key indicator of chemical stability; a smaller gap suggests higher reactivity. nih.gov |
| Chemical Hardness (η) | Resistance to change in electron distribution. | "Hard" molecules have a large energy gap and are less reactive. researchgate.net |
| Chemical Potential (μ) | The escaping tendency of an electron from an equilibrium system. | Related to the electronegativity of the molecule. |
| Electrophilicity Index (ω) | A measure of the energy lowering of a system when it accepts electrons. | Quantifies the electrophilic nature of a compound. rsc.org |
In the context of this compound, computational investigations could map out its synthesis, likely involving a variation of the Doebner-von Miller reaction or similar cyclization strategies. DFT calculations would allow for the step-by-step analysis of bond formations, proton transfers, and the influence of the phenyl and methyl substituents on the quinoline core's reactivity. Furthermore, studies on related compounds, such as the hydrodenitrogenation (HDN) mechanism of quinoline, demonstrate how DFT can be used to explore complex catalytic cycles, identifying the most favorable reaction pathways on catalyst surfaces. nih.gov
Integration of Machine Learning Algorithms in Chemical Discovery and Optimization
For a molecule like this compound, ML can be applied in several key areas:
Generative Chemistry for Novel Derivatives: Generative AI models can design novel chemical structures that have never been synthesized. harvard.edu By training on vast libraries of known quinoline derivatives and their biological activities, these models can generate new molecules based on the this compound scaffold that are optimized for specific properties, such as binding affinity to a biological target. nih.gov
Predictive Modeling of Physicochemical Properties: AI algorithms excel at creating Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. oncodesign-services.com These models can predict properties like solubility, toxicity, and bioavailability for derivatives of this compound before they are synthesized, allowing researchers to prioritize the most promising candidates and reduce experimental costs. nih.govoptibrium.com Advanced deep learning approaches can leverage existing experimental data to make highly accurate predictions and even estimate the confidence in those predictions. optibrium.com
Synthesis Planning and Retrosynthesis: AI-powered tools can devise efficient synthetic routes for complex molecules. nih.gov By analyzing a vast network of chemical reactions, these algorithms can propose step-by-step pathways to synthesize this compound and its derivatives. nih.gov This significantly aids in planning laboratory work and can uncover more efficient or cost-effective synthetic strategies.
Table 2: Applications of Machine Learning in the Development of Quinoline Derivatives
| ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Target Identification | AI algorithms analyze genomic, proteomic, and other biological data to identify novel drug targets. oncodesign-services.comnih.gov | Could identify potential protein targets for which derivatives of this compound might be effective. |
| Virtual Screening | ML models rapidly screen large virtual libraries of compounds to identify those most likely to bind to a specific target. nih.gov | Enables efficient screening of millions of virtual derivatives to find potential drug candidates based on the core structure. |
| ADMET Prediction | AI predicts the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of molecules. | Helps in the early-stage filtering of derivatives that are likely to have poor pharmacokinetic profiles or be toxic. nih.gov |
| De Novo Drug Design | Generative models create novel molecules with optimized properties tailored to a specific biological target. oncodesign-services.com | Facilitates the design of entirely new quinoline-based compounds with enhanced efficacy and safety. |
The integration of these computational tools creates a powerful cycle of design, prediction, and synthesis. Computational mechanistic studies provide a fundamental understanding of reactivity, while machine learning algorithms leverage this knowledge to explore the vast chemical space and design optimized molecules, accelerating the journey from a core scaffold like this compound to a functional chemical entity.
Applications of Substituted Quinoline Diamines in Advanced Materials Science and Catalysis
Role in Organic Electronic and Optoelectronic Devices
Specific research on the role of 2-Methyl-3-phenylquinoline-4,6-diamine in organic electronic and optoelectronic devices is not found in the available literature. While the general class of quinoline-containing molecules has been investigated for applications such as light-emitting materials and charge transporters in electronic devices, there are no documented studies that assess the suitability or performance of this compound for these purposes.
Ligand Design in Metal-Organic Frameworks (MOFs) and Coordination Polymers
A thorough search of scientific databases did not yield any publications describing the use of this compound as an organic ligand for the synthesis of metal-organic frameworks (MOFs) or coordination polymers. The design of ligands is crucial for the properties of the resulting MOFs, but this particular quinoline (B57606) diamine has not been reported as a building block in this context.
Catalytic Applications Beyond Synthetic Methodologies
There is no available research on the catalytic activity of this compound. While quinoline derivatives can sometimes exhibit catalytic properties, no studies have been published that explore the potential of this specific compound as a catalyst in chemical reactions.
Emerging Applications in Chemosensing Technologies
No scientific literature was found that investigates the application of this compound in the field of chemosensing. The development of chemosensors often relies on molecules with specific binding and signaling properties, but there is no indication that this compound has been explored for such applications.
Contributions to Agrochemical and Pesticide Research
There is a lack of information regarding any investigation into this compound for agrochemical or pesticide applications. Although the quinoline core is present in some agrochemicals, there is no evidence in the literature of research into the biological activity of this specific diamine derivative in an agricultural context.
Future Research Trajectories and Innovations in Quinoline 4,6 Diamine Chemistry
Development of Next-Generation Synthetic Methodologies
The synthesis of quinoline (B57606) derivatives has been a subject of intense study for over a century. nih.gov Classic methods such as the Skraup, Doebner-von Miller, and Friedländer syntheses have been foundational. nih.gov However, contemporary research is focused on developing more efficient, environmentally friendly, and versatile methodologies.
Future efforts will likely concentrate on the following areas:
Nanocatalyzed Reactions: The use of nanocatalysts offers a green and effective alternative for quinoline synthesis. nih.gov For instance, silica-functionalized magnetite nanoparticles (Fe3O4@SiO2) have been shown to significantly improve reaction yields and reduce reaction times in the synthesis of 2-methyl-6-nitroquinoline, a related precursor. nih.gov This approach, characterized as near-homogeneous catalysis, could be adapted for the multi-step synthesis of 2-Methyl-3-phenylquinoline-4,6-diamine, potentially improving the efficiency of cyclization steps. nih.gov
One-Pot, Multi-Component Reactions (MCRs): MCRs are highly valued for their ability to construct complex molecules from simple starting materials in a single step, which enhances efficiency and reduces waste. mdpi.com Developing a one-pot synthesis for this compound from readily available precursors would be a significant advancement.
Catalyst Innovation: Research into novel catalysts, including inexpensive and earth-abundant metals like manganese, nickel, and copper, is gaining traction for synthesizing N-heterocycles. organic-chemistry.org These catalysts can facilitate dehydrogenative coupling and aromatization reactions under milder conditions. organic-chemistry.org Furthermore, light-mediated protocols, such as those using visible-light photocatalysts, offer an environmentally benign method for the synthesis and dehydrogenation of quinoline precursors. organic-chemistry.org
A comparison of traditional versus modern synthetic approaches is summarized below.
| Feature | Traditional Methods (e.g., Skraup) | Next-Generation Methods (e.g., Nanocatalysis) |
| Catalyst | Strong acids (e.g., H₂SO₄) | Nanoparticles, transition metals, photocatalysts nih.govorganic-chemistry.org |
| Conditions | Harsh, high temperatures | Milder, often lower temperatures organic-chemistry.org |
| Yield | Often moderate, with byproducts | Generally higher, improved selectivity nih.gov |
| Environmental Impact | Use of hazardous reagents and solvents | Greener solvents (e.g., water), reusable catalysts nih.gov |
| Scalability | Established but can be challenging | Can be designed for gram-scale and bulk synthesis nih.govorganic-chemistry.org |
Advanced Functionalization and Derivatization Strategies
The this compound structure possesses multiple reactive sites: the amino groups at positions 4 and 6, the methyl group at position 2, and the phenyl and quinoline rings. These sites allow for extensive functionalization to tune the molecule's properties for specific applications.
Future derivatization strategies will likely focus on:
C-H Bond Functionalization: Direct C-H activation is a powerful tool for modifying aromatic systems without the need for pre-functionalized starting materials, representing a more atom-economical approach.
Amino Group Transformations: The primary amine groups are highly versatile handles for derivatization. They can be converted into a wide array of functional groups, including amides, sulfonamides, and Schiff bases, or used as nucleophiles in coupling reactions to attach other heterocyclic moieties. nih.gov These modifications can dramatically alter the electronic and steric properties of the parent molecule.
Polymerization: The diamine nature of the compound makes it an excellent candidate for use as a monomer in the synthesis of advanced polymers like polyamides or polyimines. Such polymers could possess unique thermal, optical, or electronic properties. researchgate.net
The table below outlines potential derivatization reactions for this compound.
| Reactive Site | Reagent/Reaction Type | Potential Product Class |
| 4,6-Diamino Groups | Acyl Halides / Anhydrides | Diamides |
| 4,6-Diamino Groups | Sulfonyl Chlorides | Disulfonamides |
| 4,6-Diamino Groups | Aldehydes / Ketones | Schiff Bases (Diimines) |
| 4,6-Diamino Groups | Cross-Coupling Reactions | N-Aryl or N-Heteroaryl derivatives |
| Quinoline Ring | Electrophilic Aromatic Substitution | Halogenated or Nitrated derivatives |
Synergistic Experimental and Computational Research Paradigms
The integration of computational chemistry with experimental synthesis and analysis has become an indispensable tool in modern chemical research. nih.gov This synergy allows for the rational design of molecules and a deeper understanding of their properties and reaction mechanisms.
Future research will increasingly rely on this integrated approach:
Density Functional Theory (DFT): DFT calculations are crucial for predicting molecular geometries, electronic structures, and spectroscopic properties. nih.govnih.gov For quinoline derivatives, DFT can be used to study Frontier Molecular Orbitals (HOMO-LUMO), which helps in understanding chemical reactivity and kinetic stability. nih.gov
Time-Dependent DFT (TD-DFT): This method is employed to predict electronic absorption spectra (UV-Vis), providing insights that can be correlated with experimental observations. nih.govresearchgate.net Such predictions can guide the design of molecules with specific photophysical properties, for example, for use as dyes or sensors.
Molecular Docking: In drug design, molecular docking simulations are used to predict the binding interactions of a molecule with a biological target, such as an enzyme or receptor. nih.gov While outside the scope of direct therapeutic application, this technique exemplifies how computational models can predict molecular interactions.
Reaction Mechanism Elucidation: Computational studies can map out the energy profiles of reaction pathways, helping to optimize conditions, explain product selectivity, and design more efficient catalysts for the synthesis of complex quinoline derivatives. researchgate.net
| Computational Method | Application in Quinoline-4,6-diamine Research | Predicted Properties |
| DFT | Geometry optimization, electronic structure analysis | Bond lengths/angles, HOMO-LUMO energy gap, reactivity indices nih.gov |
| TD-DFT | Prediction of UV-Vis and emission spectra | Absorption/emission wavelengths (λmax), oscillator strengths nih.govresearchgate.net |
| Molecular Dynamics | Simulation of molecular behavior in different environments | Solvation effects, conformational stability nih.gov |
Exploration of Novel Material Science Frontiers
Quinoline-based compounds are recognized for their potential in material science due to their rigid, planar structure and unique electronic properties. researchgate.net The this compound scaffold, with its electron-donating amino groups and extended π-system, is a promising candidate for several advanced material applications.
Future research directions include:
Organic Light-Emitting Diodes (OLEDs): Quinoline derivatives are explored as fluorescent emitters and charge-transporting materials in OLEDs. researchgate.net The diamine functionality could be used to create amorphous molecular materials with high glass transition temperatures and thermal stability, which are desirable for device longevity. researchgate.net The emission color can be tuned by modifying substituents on the quinoline core.
Chemosensors: The electron-rich nature and potential for fluorescence make quinoline derivatives suitable for detecting various analytes, including metal ions and biocides. mdpi.com The amino groups of this compound could act as binding sites, leading to a detectable change in color or fluorescence upon interaction with a target species.
Corrosion Inhibitors: Quinoline derivatives have demonstrated excellent performance as corrosion inhibitors for steel in acidic environments. researchgate.net They function by adsorbing onto the metal surface, forming a protective layer. The combination of the planar quinoline ring and the heteroatoms (nitrogen) in the diamine structure would likely promote strong adsorption and high inhibition efficiency. researchgate.net
Conducting Polymers: As mentioned, the diamine can serve as a monomer. The resulting polymers, incorporating the conjugated quinoline system, could exhibit interesting electrical conductivity properties for applications in electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
